3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol
Overview
Description
3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524085. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to bind to bovine blood plasma albumin (bsa) . This protein plays a crucial role in drug binding and transport, and its interaction with a compound can significantly influence the compound’s pharmacokinetics and pharmacodynamics .
Mode of Action
The interaction of 3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol with its targets involves both static and dynamic quenching mechanisms . The compound causes fluorescence quenching of BSA, indicating a strong interaction between the compound and the protein . The thermodynamic parameters suggest that hydrogen bonding and van der Waals interactions are the predominant intermolecular forces regulating these interactions .
Biochemical Pathways
The compound’s interaction with bsa can lead to micro-environmental and conformational changes in bsa structure , which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s interaction with bsa suggests it may have good bioavailability, as bsa is known to facilitate the transport of various drugs in the body .
Result of Action
Similar compounds have shown anti-inflammatory, anti-rheumatic, and analgesic activities , suggesting potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the interaction between the compound and BSA was studied at different temperatures (293, 298, and 303 K), indicating that temperature can affect the compound’s action .
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-6-3-1-2-5(4-6)7-9-10-8(13)12-7/h1-4,11H,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOGHDSTUCQSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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